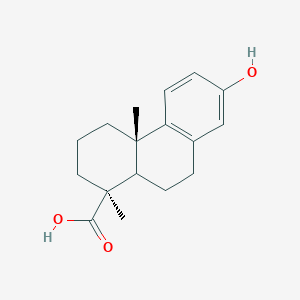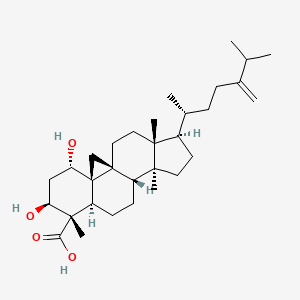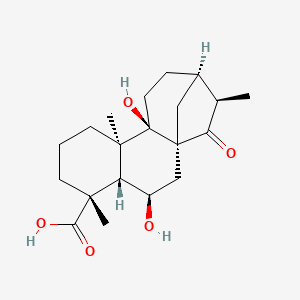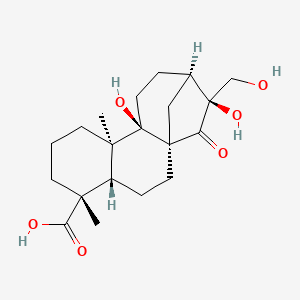
Diacetato de serratenediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3S,6R,8S,11R,12S,15S,16R,19S,21R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate is an organic compound with the molecular formula C34H54O4 and a molecular weight of 526.81 g/mol . It is a white crystalline powder that is insoluble in water but soluble in organic solvents such as chloroform and dichloromethane . This compound is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research .
Aplicaciones Científicas De Investigación
[(3S,6R,8S,11R,12S,15S,16R,19S,21R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Serratenediol diacetate is a triterpenoid compound . . Triterpenoids are a class of compounds known for their diverse range of biological activities, including anti-inflammatory, antiviral, and anticancer effects .
Mode of Action
Triterpenoids, in general, are known to interact with a variety of cellular targets, including enzymes, receptors, and signaling pathways, leading to changes in cellular function .
Biochemical Pathways
Triterpenoids are known to modulate various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .
Pharmacokinetics
It is soluble in various organic solvents, which may influence its bioavailability .
Result of Action
Triterpenoids are known to exert a variety of biological effects, including anti-inflammatory, antiviral, and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the activity and stability of triterpenoids .
Análisis Bioquímico
Biochemical Properties
Serratenediol diacetate plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including cholinesterases and β-secretase 1, which are key targets for the treatment of Alzheimer’s disease . The nature of these interactions involves the inhibition of these enzymes, thereby potentially reducing the progression of neurodegenerative diseases.
Cellular Effects
Serratenediol diacetate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of cholinesterases, leading to increased levels of acetylcholine in neuronal cells . This can enhance neurotransmission and improve cognitive functions. Additionally, Serratenediol diacetate impacts gene expression by modulating the transcription of genes involved in inflammatory responses and cell survival.
Molecular Mechanism
The molecular mechanism of action of Serratenediol diacetate involves its binding interactions with specific biomolecules. It binds to the active sites of cholinesterases, inhibiting their activity and preventing the breakdown of acetylcholine . This inhibition is achieved through the formation of a stable complex between Serratenediol diacetate and the enzyme, which blocks the enzyme’s catalytic function. Furthermore, Serratenediol diacetate can modulate gene expression by interacting with transcription factors and influencing their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Serratenediol diacetate have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to high temperatures or prolonged light exposure . Long-term studies have shown that Serratenediol diacetate can have sustained effects on cellular function, including prolonged inhibition of cholinesterase activity and modulation of gene expression.
Dosage Effects in Animal Models
The effects of Serratenediol diacetate vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions and reduce inflammation without significant adverse effects . At high doses, Serratenediol diacetate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
Serratenediol diacetate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The metabolic pathways of Serratenediol diacetate also involve its conversion to various metabolites, which can have distinct biological activities. These pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
Within cells and tissues, Serratenediol diacetate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound can accumulate in specific tissues, such as the brain and liver, where it exerts its biological effects. The distribution of Serratenediol diacetate is influenced by factors such as its lipophilicity and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of Serratenediol diacetate plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria . This localization is mediated by specific targeting signals and post-translational modifications that direct Serratenediol diacetate to its sites of action. The subcellular distribution of the compound can influence its interactions with enzymes and other biomolecules, thereby modulating its biological effects.
Métodos De Preparación
[(3S,6R,8S,11R,12S,15S,16R,19S,21R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate can be synthesized through the esterification of certain compounds, such as 1,3-butanediol, with acetic acid in the presence of a catalyst under appropriate conditions . Another method involves the dehydration of tohogenol diacetate and tohogeninol triacetate, which are triterpenoids derived from Lycopodium serratum . These reactions typically yield [(3S,6R,8S,11R,12S,15S,16R,19S,21R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate in quantitative amounts .
Análisis De Reacciones Químicas
[(3S,6R,8S,11R,12S,15S,16R,19S,21R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert [(3S,6R,8S,11R,12S,15S,16R,19S,21R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate into oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Substitution reactions can occur with halogens or other functional groups, often using reagents like thionyl chloride or phosphorus tribromide.
Comparación Con Compuestos Similares
[(3S,6R,8S,11R,12S,15S,16R,19S,21R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate belongs to the class of serratane-type triterpenoids. Similar compounds include:
Serratenediol: The non-acetylated form of [(3S,6R,8S,11R,12S,15S,16R,19S,21R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate.
Serratriol: Another triterpenoid with similar structural features.
Episerratenediol: A stereoisomer of Serratenediol with similar properties.
[(3S,6R,8S,11R,12S,15S,16R,19S,21R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate is unique due to its specific acetylation pattern, which can influence its reactivity and interactions with other molecules .
Propiedades
IUPAC Name |
[(3S,6R,8S,11R,12S,15S,16R,19S,21R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O4/c1-21(35)37-28-15-18-33(8)24-11-13-27-32(7,20-23(24)10-12-25(33)30(28,3)4)17-14-26-31(5,6)29(38-22(2)36)16-19-34(26,27)9/h10,24-29H,11-20H2,1-9H3/t24-,25-,26-,27-,28-,29-,32-,33+,34-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPGAEAWTQOUIO-CXEBUEIGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4C(=CCC5C4(CCC(C5(C)C)OC(=O)C)C)CC3(CCC2C1(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C[C@@]3(CC[C@H]2C1(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of using Eu(DPM)3 in studying serratenediol diacetate through NMR?
A1: Eu(DPM)3, or tris(dipivaloylmethanato)europium(III), serves as a shift reagent in NMR spectroscopy []. When added to a sample of serratenediol diacetate, it interacts with the molecule, causing shifts in the resonance frequencies of specific protons, particularly those near the coordinating sites. This interaction allows researchers to differentiate between methyl groups that would otherwise appear very close together in a standard NMR spectrum.
Q2: How does the use of Eu(DPM)3 contribute to the assignment of methyl resonances in serratenediol diacetate?
A2: The varying degrees of interaction between Eu(DPM)3 and different coordinating sites on serratenediol diacetate provide valuable information for assigning methyl resonances. By analyzing the magnitude and direction of these shifts, researchers could deduce the relative proximity of each methyl group to the coordinating oxygen atoms. This method allowed for the successful assignment of all methyl resonances in serratenediol diacetate [C(14a)-homo-27-norgammacer-14-ene-3β,21α-diyl diacetate] []. This approach proved crucial in unraveling the complex structure of serratenediol diacetate and similar triterpenes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethylenediamine N-[(Cyanine 3) Monofunctional Hexanoic Acid]-N'-[3-difluoromethyl-4-phosphoanilinami](/img/new.no-structure.jpg)





